molecular formula C12H11BrN2OS B11362533 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11362533
M. Wt: 311.20 g/mol
InChI Key: TULPLKDLUNIVPW-UHFFFAOYSA-N
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Description

4-Bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a bromo group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

    Coupling Reaction: The thiazole ring is then coupled with the brominated benzamide through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group on the benzamide can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, NaBH4.

    Substitution: Potassium carbonate, DMF, various nucleophiles.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

4-Bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Comparison: 4-Bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike sulfathiazole and ritonavir, which are primarily used for their antimicrobial and antiretroviral activities, respectively, this compound is explored for a broader range of applications, including anticancer research and material science.

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C12H11BrN2OS/c1-8-15-11(7-17-8)6-14-12(16)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,16)

InChI Key

TULPLKDLUNIVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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